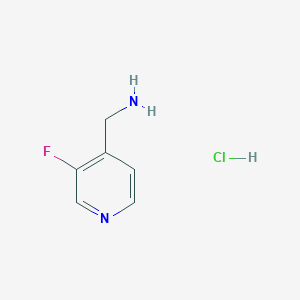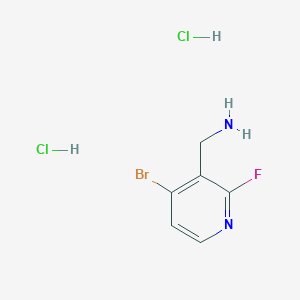
1-Decyl-3-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decyl-3-vinylbenzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a decyl group and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Decyl-3-vinylbenzene can be synthesized through various methods. One common approach involves the alkylation of benzene with decyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting 1-decylbenzene can then undergo a Heck reaction with vinyl halides to introduce the vinyl group at the meta position.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Decyl-3-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: 1-Decyl-3-ethylbenzene.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1-Decyl-3-vinylbenzene has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as low glass transition temperatures and enhanced plasticity.
Materials Science: The compound is utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and other biomedical applications.
Mechanism of Action
The mechanism of action of 1-decyl-3-vinylbenzene in various applications involves its ability to undergo polymerization and form stable polymers. The vinyl group allows for radical-mediated polymerization, while the decyl group contributes to the hydrophobicity and flexibility of the resulting polymers. These properties make it suitable for use in electronic devices and other advanced materials .
Comparison with Similar Compounds
1-Decyl-4-vinylbenzene: Similar structure but with the vinyl group at the para position.
1-Decyl-2-vinylbenzene: Similar structure but with the vinyl group at the ortho position.
1-Decylbenzene: Lacks the vinyl group, making it less reactive in polymerization reactions.
Uniqueness: 1-Decyl-3-vinylbenzene is unique due to the specific positioning of the vinyl group, which allows for distinct reactivity and polymerization behavior compared to its ortho and para counterparts. This makes it particularly valuable in the synthesis of specialized polymers and materials .
Properties
Molecular Formula |
C18H28 |
|---|---|
Molecular Weight |
244.4 g/mol |
IUPAC Name |
1-decyl-3-ethenylbenzene |
InChI |
InChI=1S/C18H28/c1-3-5-6-7-8-9-10-11-13-18-15-12-14-17(4-2)16-18/h4,12,14-16H,2-3,5-11,13H2,1H3 |
InChI Key |
NIWYEYXEGNFJLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC(=CC=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Rel-5-benzyl 1-ethyl (1S,3R)-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B12953224.png)
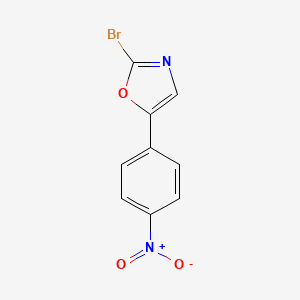
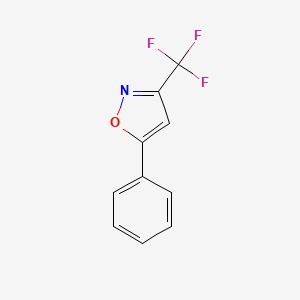
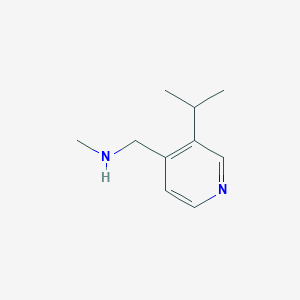
![(2S,3R,4R,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one](/img/structure/B12953237.png)
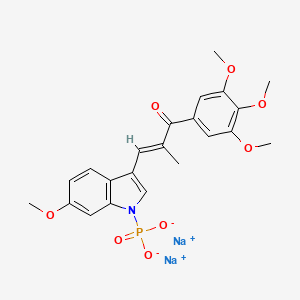
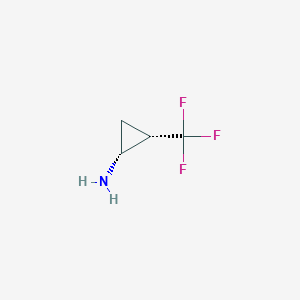
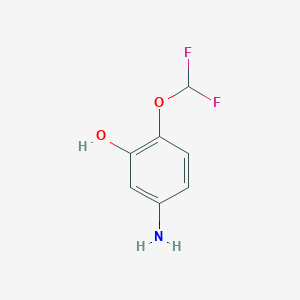
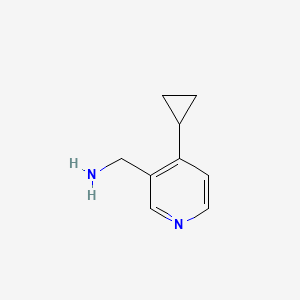
![Benzyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12953304.png)
